5-Bromo-2,3-diméthylpyrazine

Vue d'ensemble

Description

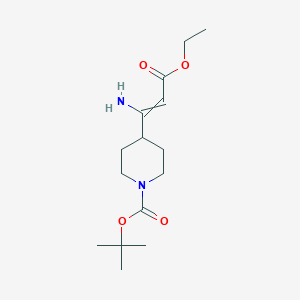

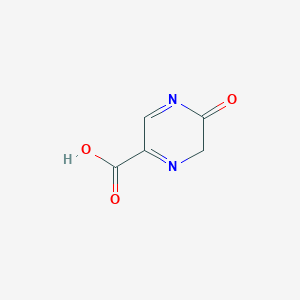

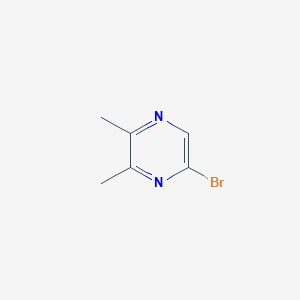

5-Bromo-2,3-dimethylpyrazine is a chemical compound with the CAS Number: 111454-68-3 . It has a molecular weight of 187.04 . The IUPAC name for this compound is 5-bromo-2,3-dimethylpyrazine .

Molecular Structure Analysis

The InChI code for 5-Bromo-2,3-dimethylpyrazine is 1S/C6H7BrN2/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3 . This indicates the presence of a bromine atom and two methyl groups attached to a pyrazine ring.Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2,3-dimethylpyrazine are not available, pyrazines are known to possess distinct chemical reactivity profiles . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .Physical and Chemical Properties Analysis

5-Bromo-2,3-dimethylpyrazine is stored in an inert atmosphere at 2-8°C . The physical form of this compound can be liquid, solid, semi-solid, or lump .Applications De Recherche Scientifique

Synthèse chimique

Le 5-bromo-2,3-diméthylpyrazine est un composé chimique de formule moléculaire C6H7BrN2 . Il est utilisé dans divers processus de synthèse chimique en raison de sa structure et de ses propriétés uniques .

Applications pharmaceutiques

Le this compound est une matière première importante pour la préparation de l'acide 5-méthylpyrazine-2-carboxylique , qui est un intermédiaire dans la synthèse de la glipizide. Cette substance est structurellement apparentée à la synthèse finale des dérivés de sulfonylurée et est utilisée dans le traitement du diabète de type II .

Agent aromatisant alimentaire

Le 2,5-diméthylpyrazine (2,5-DMP), un dérivé du this compound, est un agent aromatisant alimentaire autorisé. Il est utilisé dans la préparation d'arômes pour le cacao, les grains de café, les arachides, le gluten de blé, les viandes, les noix et les pommes de terre .

Applications dans les carburants

Le 2,5-DMP est également utilisé pour les carburants . Les applications spécifiques dans ce domaine sont encore à l'étude.

Production microbienne

Récemment, l'ingénierie des microbes pour produire du 2,5-DMP est devenue une alternative attrayante à l'approche de synthèse chimique . Dans une étude, des stratégies d'ingénierie métabolique ont été utilisées pour optimiser la souche d'Escherichia coli BL21 (DE3) modifiée pour une synthèse efficace du 2,5-DMP .

Synthèse de médicaments hypolipidémiants

Le 2,5-DMP est un intermédiaire dans la synthèse de l'amoxicilline, un médicament hypolipidémiant .

Safety and Hazards

Orientations Futures

Pyrazine and phenazine heterocycles, including 5-Bromo-2,3-dimethylpyrazine, offer promise in medicine . They have shown potential therapeutic value, including several clinically used agents . These incredible heterocycles are expected to continue to be a focal point of advances in total synthesis, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs .

Analyse Biochimique

Biochemical Properties

5-Bromo-2,3-dimethylpyrazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver . The interaction between 5-Bromo-2,3-dimethylpyrazine and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 5-Bromo-2,3-dimethylpyrazine has been shown to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of 5-Bromo-2,3-dimethylpyrazine on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the MAPK pathway, 5-Bromo-2,3-dimethylpyrazine can impact gene expression and cellular metabolism. Furthermore, studies have shown that this compound can induce oxidative stress in cells, leading to changes in cellular function and viability .

Molecular Mechanism

At the molecular level, 5-Bromo-2,3-dimethylpyrazine exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 5-Bromo-2,3-dimethylpyrazine has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2,3-dimethylpyrazine have been studied over various time periods. It has been observed that the stability of this compound can vary depending on the experimental conditions . For instance, 5-Bromo-2,3-dimethylpyrazine is stable under inert atmosphere and at temperatures between 2-8°C . Over time, the compound may undergo degradation, which can affect its long-term impact on cellular function. In vitro studies have shown that prolonged exposure to 5-Bromo-2,3-dimethylpyrazine can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 5-Bromo-2,3-dimethylpyrazine in animal models have been studied to understand its dosage-dependent impact. It has been found that low doses of this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 5-Bromo-2,3-dimethylpyrazine can induce adverse effects, such as oxidative stress and cellular damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications and minimizing potential toxic effects.

Metabolic Pathways

5-Bromo-2,3-dimethylpyrazine is involved in various metabolic pathways, particularly those related to its biotransformation and elimination . It is metabolized by enzymes such as cytochrome P450, which convert it into more water-soluble metabolites for excretion . This compound can also influence metabolic flux by interacting with key enzymes in metabolic pathways, thereby affecting the levels of certain metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential interactions of 5-Bromo-2,3-dimethylpyrazine with other compounds.

Transport and Distribution

The transport and distribution of 5-Bromo-2,3-dimethylpyrazine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 5-Bromo-2,3-dimethylpyrazine can bind to specific proteins, which can influence its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 5-Bromo-2,3-dimethylpyrazine is an important factor in determining its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 5-Bromo-2,3-dimethylpyrazine within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

5-bromo-2,3-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACACUPDGFABKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696442 | |

| Record name | 5-Bromo-2,3-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111454-68-3 | |

| Record name | 5-Bromo-2,3-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111454-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl chloro[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1501703.png)

![tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate](/img/structure/B1501708.png)

![tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate](/img/structure/B1501709.png)

![2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1501710.png)